Siliclad
Description
Siliclad is a hydrolytic silanizing reagent widely used to render glassware and laboratory surfaces hydrophobic. It is composed of long-chain alkyltrichlorosilanes, such as eicosyltrichlorosilane (C20) and docosyltrichlorosilane blends, which form durable, water-repellent coatings via covalent bonding with hydroxyl groups on glass or metal surfaces . Developed and distributed by companies like Clay-Adams, Inc., and Gelest Inc., this compound is available under proprietary codes such as SIS6952.0 and is utilized in diverse applications, including:
- Preventing lipid adhesion in biochemical assays .
- Facilitating gel removal in SDS-acrylamide electrophoresis .
- Enhancing surface hydrophobicity for magnetic nanoparticle separation and microfluidic device preparation .
Its mechanism involves the reaction of trichlorosilane groups with surface hydroxyls, forming a stable siloxane network that resists hydrolysis and thermal degradation (up to 100°C) .
Properties
Molecular Formula |
C18H40O3Si |
|---|---|
Molecular Weight |
332.6 g/mol |
IUPAC Name |
trihydroxy(octadecyl)silane |
InChI |
InChI=1S/C18H40O3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h19-21H,2-18H2,1H3 |
InChI Key |
DJMIIQXPYUKIMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Siliclad is synthesized by reacting octadecylsilane with a mixture of tertiary alcohols and diacetone alcohol. The reaction involves the formation of a silanol-rich prepolymer, which is achieved by hydrolysis and condensation reactions. The reaction conditions typically involve the use of water as a reactant and a catalyst to facilitate the hydrolysis process .
Industrial Production Methods
In industrial settings, this compound is produced by mixing octadecylsilane with tertiary alcohols and diacetone alcohol in a controlled environment. The mixture is then subjected to hydrolysis and condensation reactions to form the silanol-rich prepolymer. The final product is a solution that can be applied to glass and ceramic surfaces to form a hydrophobic coating .
Chemical Reactions Analysis
Types of Reactions
Siliclad undergoes several types of chemical reactions, including:
Hydrolysis: The reaction with water to form silanol groups.
Condensation: The formation of siloxane bonds by the elimination of water.
Substitution: The replacement of hydroxyl groups on the substrate with alkylsilicone groups.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include water, tertiary alcohols, and diacetone alcohol. The reactions typically occur under mild conditions, with temperatures around 100°C being sufficient to facilitate the hydrolysis and condensation processes .
Major Products Formed
The major product formed from the reactions involving this compound is a chemically bound alkylsilicone coating on the substrate. This coating provides hydrophobic properties, increased surface resistivity, and reduced friction .
Scientific Research Applications
Siliclad is a monomeric octadecylsilane derivative primarily used as a hydrophobic coating for glass and ceramic surfaces. It is known for its ability to form a silanol-rich prepolymer that condenses with hydroxyl groups on siliceous substrates, creating a chemically bound alkylsilicone that imparts hydrophobic properties to the treated surface.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry this compound is used as a hydrophobic coating for laboratory glassware to improve drainage and reduce breakage.
- Biology It decreases protein adsorption on analytical and diagnostic equipment, which is crucial for accurate measurements.
- Medicine this compound reduces hemolysis and increases the clotting time of blood in clinical analysis.
- Industry It provides lubricity and reduces breakage during the fabrication and operational flexing of optical fibers. this compound G-100, an exceptionally stable silver-coated ceramic powder, can be substituted for pure silver in conductive gaskets and coatings . It also provides hydrophobic anti-stiction coatings for silicon semiconductor substrates .
Research Findings
Coatings of this compound, when characterized, exhibit properties dependent on the concentration of reactive silane used in their preparation .
- Coatings made from dispersions containing 0.5% and 1% reactive silanes were thinner than vertically oriented coatings of octadecyltrichlorosilane (OTS), with a large number of 'lying-down' molecule defects .
- Increasing the reactive silane concentration to 1% resulted in higher thickness values due to increased silane coverage and/or a decrease in defects .
- Coatings prepared from dispersions containing 3% reactive this compound indicated the deposition of highly oriented films .
AFM images show that this compound coatings prepared from dispersions containing 0.5% reactive silane are composed of a continuous film with some particulate features . Increasing the reactive silane concentration from 0.5% to 1% caused the particulates to grow laterally .
Electrochemical impedance spectroscopy (EIS) data indicates that the electrochemical reactions proceed at lower rates when silane is deposited onto silicon, with the charge transfer resistance being very low for uncoated samples . The impedance in the low-frequency limit significantly increased for samples prepared from this compound .
Case Studies
Mechanism of Action
Siliclad exerts its effects through the formation of a silanol-rich prepolymer that condenses with available hydroxyl groups on siliceous substrates. This condensation reaction forms a chemically bound alkylsilicone, which imparts hydrophobic properties to the treated surface. The molecular targets involved in this process are the hydroxyl groups on the substrate, which react with the silanol groups in this compound .
Comparison with Similar Compounds
Hydrophobic Performance
Siliclad outperforms many competitors in hydrophobicity. Key comparisons include:
Key Findings :
- This compound achieves superhydrophobicity (θc >150°) due to its long alkyl chains (C20–C22), which create dense, ordered monolayers . In contrast, PDMS-OH relies on siloxane flexibility, sacrificing contact angle for thermal resilience .
- PAA:PDMS-co-APMS combines charged groups with hydrophobic domains but underperforms due to incomplete surface coverage .
Chemical Stability and Compatibility
- Resistance to Solvents: this compound coatings withstand polar solvents (e.g., methanol, acetone) but degrade in chlorinated solvents like chloroform .
- Biocompatibility: Unlike Silwet L-77 (used in emulsions), this compound is non-toxic in cell culture applications .
Application-Specific Advantages
Biological Activity
Siliclad is a specialized coating material primarily composed of organosilanes, known for its hydrophobic properties and applications in various fields, including biomedical engineering. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, its potential applications in tissue engineering, and its influence on cell behavior.
1. Hydrophobic Coatings and Cell Interactions
This compound coatings exhibit significant hydrophobicity, which influences cell adhesion and proliferation. Studies have shown that the hydrophobic nature of this compound can affect protein adsorption and subsequently alter cellular responses. Table 1 summarizes the contact angle measurements of this compound coatings at various concentrations, indicating the degree of hydrophobicity.
| This compound Concentration (%) | Contact Angle (°) |
|---|---|
| 0.5 | 121 |
| 1.0 | 125 |
| 3.0 | 136 |
The contact angle data suggests that higher concentrations of this compound lead to increased hydrophobicity, which may inhibit cell adhesion due to reduced protein adsorption on the surface .
2. Influence on Cell Behavior
Research indicates that this compound coatings can modulate cell behavior significantly. For instance, a study observed that when human mesenchymal stem cells (hMSCs) were cultured on this compound-coated surfaces, there was a marked reduction in cell attachment compared to control surfaces. This reduced attachment is hypothesized to be due to the high hydrophobicity of the coating, which limits the initial protein adsorption necessary for cell adhesion .
Case Study 1: Osteogenic Differentiation
A notable study investigated the effects of this compound on osteogenic differentiation of hMSCs. The cells were cultured on this compound-coated plates and assessed for alkaline phosphatase activity, a marker for osteogenic differentiation. The results indicated that while this compound inhibited initial cell attachment, it did not significantly affect later stages of differentiation once cells adhered to the surface.
- Findings:
- Initial attachment was significantly lower on this compound.
- After 14 days, alkaline phosphatase activity was comparable to control surfaces.
This suggests that while this compound may hinder initial adhesion, it does not impair subsequent differentiation processes once cells manage to attach .
Case Study 2: Protein Adsorption Dynamics
Another investigation focused on the dynamics of protein adsorption onto this compound surfaces. The study measured the rate of fibronectin adsorption over time and observed that this compound surfaces exhibited slower rates of protein adsorption compared to traditional tissue culture polystyrene.
- Findings:
- Fibronectin adsorption was reduced by approximately 50% on this compound.
- This reduction correlated with decreased cell adhesion rates.
These findings highlight the importance of surface chemistry in regulating biological interactions and underscore the need for optimizing coating properties for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
